
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both chlorobenzyl and fluorobenzyl groups in its structure imparts unique chemical properties, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the triazole ring with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or ethyl bromide, to form the triazolium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding oxides of the triazolium salt.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Substituted triazolium salts with various functional groups.
科学研究应用
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Materials Science: The compound is used in the synthesis of advanced materials, including ionic liquids and polymers, which have applications in energy storage and catalysis.
Catalysis: It serves as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions, due to its ability to stabilize transition states and intermediates.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt enzyme activity by binding to active sites or altering enzyme conformation. In microbial cells, it can integrate into cell membranes, causing membrane destabilization and cell lysis.
相似化合物的比较
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
Comparison:
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a methyl group instead of a fluorine atom, which affects its reactivity and biological activity. The presence of the methyl group may enhance lipophilicity and membrane permeability.
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar to the above compound, but with a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium stands out due to the combination of both chlorobenzyl and fluorobenzyl groups, providing a unique balance of electronic and steric effects that enhance its chemical and biological properties.
属性
分子式 |
C16H14ClFN3+ |
|---|---|
分子量 |
302.75 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-15-5-1-14(2-6-15)10-21-12-20(11-19-21)9-13-3-7-16(18)8-4-13/h1-8,11-12H,9-10H2/q+1 |
InChI 键 |
SGJDUZBPVMBUSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


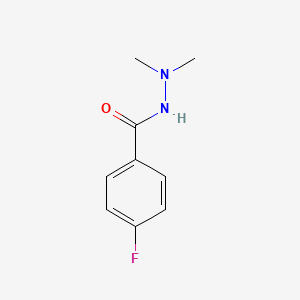
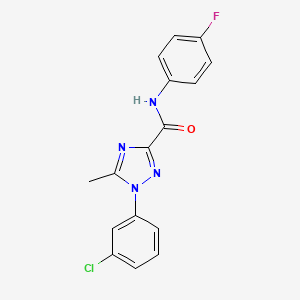
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)


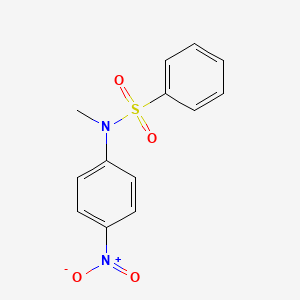
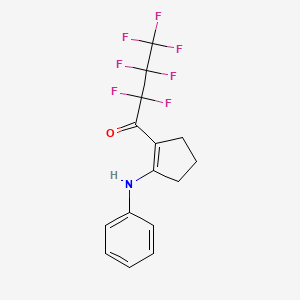
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282243.png)
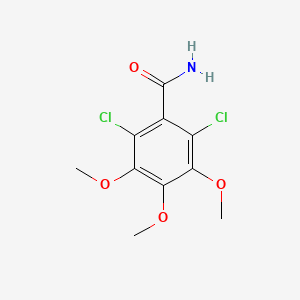
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![2-oxo-6-(4-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B15282256.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
